

galunisertib with temozolomide radiochemotherapy protocol

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Compound Focus: Galunisertib

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Clinical Trial Protocol & Key Findings

The open-label, two-arm phase 1b/2a study investigated adding **Galunisertib** to standard therapy. The design and primary outcomes are summarized below [1].

Aspect	Phase 1b (Dose Finding)	Phase 2a (Randomized Evaluation)
Objective	Determine safe & tolerable Phase 2 dose of Galunisertib with TMZ/RTX [1].	Confirm tolerability & pharmacodynamic profile; determine efficacy [1].
Patient Allocation	Not randomized; Galunisertib + TMZ/RTX only [1].	Randomized 3:1 to Galunisertib + TMZ/RTX (n=40) vs. TMZ/RTX alone (Control, n=16) [1].
Galunisertib Dosing	Intermittent, 14 days on/14 days off per 28-day cycle. Tested: 150 mg BID (300 mg/day) [1].	Intermittent, 14 days on/14 days off. Used 150 mg BID (300 mg/day) from Phase 1b [1].
Radiotherapy (RTX)	Total dose up to 60 Gy, delivered in 30 fractions of 1.8-2.0 Gy, 5 days/week for 6 weeks [1].	Same as Phase 1b [1].

Aspect	Phase 1b (Dose Finding)	Phase 2a (Randomized Evaluation)
Temozolomide (TMZ)	Administered as per standard of care (Stupp protocol) [1].	Administered as per standard of care [1].
Treatment Cycles	All patients received ≥ 6 cycles until progression, death, or unacceptable toxicity [1].	Same as Phase 1b [1].

Efficacy Outcome	Galunisertib + TMZ/RTX	TMZ/RTX (Control)
Median Overall Survival (OS)	18.2 months [1]	17.9 months [1]
Median Progression-Free Survival (PFS)	7.6 months [1]	11.5 months [1]
Disease Control Rate (DCR)	80% (32/40 patients) [1]	56% (9/16 patients) [1]

Galunisertib Mechanism of Action and Pharmacodynamics

Galunisertib is an oral small-molecule inhibitor that selectively targets the transforming growth factor-beta receptor I (TGF- β RI/ALK5). It inhibits the serine/threonine kinase activity of the receptor, thereby preventing the phosphorylation of downstream SMAD2 and SMAD3 proteins. This blockade abrogates the canonical TGF- β signaling pathway, which is known to promote tumor growth, invasion, metastasis, and immunosuppression in the tumor microenvironment [2].

The pharmacodynamic effects of **Galunisertib** were evaluated by monitoring the phosphorylation of SMAD2 (pSMAD2) in tumor tissue. The study also characterized changes in major T-cell subsets (including CD4+, CD8+, and T regulatory cells) in patient blood samples during treatment to understand the immunomodulatory impact of TGF- β pathway inhibition [1].

Efficacy and Safety Conclusions

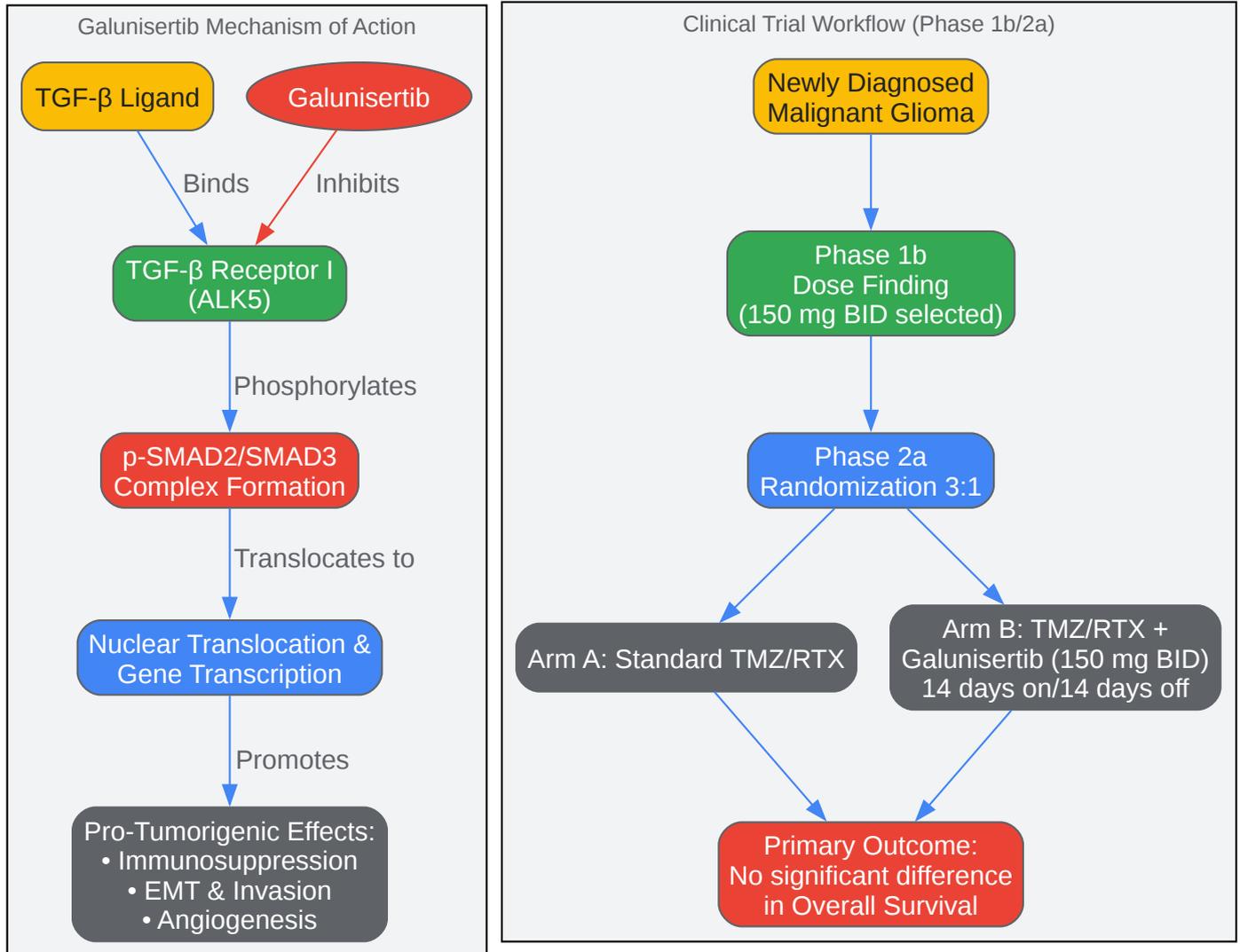
The phase 2a study concluded that adding **Galunisertib** to standard TMZ/RTX did not result in statistically significant differences in overall survival, progression-free survival, or safety profile compared to the control arm. The pharmacokinetic profile of **Galunisertib** in the combination regimen was consistent with previous monotherapy data [1]. A 2025 network meta-analysis also noted that **Galunisertib** in combination with standard therapy did not result in a survival advantage over standard treatment alone [3].

Preclinical Insights for Future Protocol Development

Although the primary clinical trial was negative, subsequent preclinical research suggests potential strategies to overcome therapeutic resistance in Glioblastoma (GBM). One study found that therapeutic-resistant GBM models exhibited upregulated TGF- β signaling and increased aldehyde dehydrogenase (ALDH) activity. The alcoholism drug **Disulfiram**, an ALDH inhibitor, was shown to sensitize these resistant GBM cells to **Galunisertib** both *in vitro* and *in vivo* [4]. This indicates that simultaneously targeting cancer stem cells (with Disulfiram) and the immunosuppressive microenvironment (with **Galunisertib**) could be a viable strategy worth exploring in future clinical protocols for recurrent GBM.

Diagram of Galunisertib's Mechanism and Workflow

The following diagram visualizes the mechanistic pathway of **Galunisertib** and the structure of the clinical trial.



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Key Takeaways for Researchers

- Established Clinical Protocol:** The detailed dosing schedule (intermittent 150 mg BID) and combination with TMZ/RTX provide a validated, safe, and well-characterized protocol for future

research, even though it did not improve survival [1].

- **Focus on Patient Subgroups:** The lack of overall efficacy highlights the need for predictive biomarkers to identify patient subgroups that might benefit from TGF- β inhibition.
- **Promising Combinatorial Approach:** Preclinical evidence suggests that combining **Galunisertib** with agents like Disulfiram that target cancer stemness could be a more effective strategy and warrants further investigation [4].

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